4-(4-Hydroxybut-1-yn-1-yl)benzonitrile

Metabolic Disease Enzyme Inhibition Glucocorticoid Modulation

This para-substituted benzonitrile is a critical intermediate for 11β-HSD1 programs (IC50 2.80 nM) with >3,500-fold CYP selectivity, which generic ortho-isomers or non-hydroxylated analogs cannot replicate. Replacing this compound forfeits proven nanomolar potency and selectivity, leading to failed syntheses or misleading biological results. Procure the exact CAS 679796-84-0 to ensure reproducible cascade cyclization reactivity and reliable target engagement in metabolic disorder research.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 679796-84-0
Cat. No. B3385951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxybut-1-yn-1-yl)benzonitrile
CAS679796-84-0
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CCCO)C#N
InChIInChI=1S/C11H9NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-7,13H,2,8H2
InChIKeyXMOXFTPXOYXUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxybut-1-yn-1-yl)benzonitrile (CAS 679796-84-0): Benchmarking the Functional Utility and Selectivity of a para-Substituted Benzonitrile Scaffold for Drug Discovery and Chemical Biology


4-(4-Hydroxybut-1-yn-1-yl)benzonitrile (CAS 679796-84-0) is an organic small molecule featuring a benzonitrile core with a 4-hydroxybut-1-yn-1-yl substituent at the para position . It is a member of the broader class of hydroxyalkynyl benzonitriles. Key baseline characteristics include a molecular weight of 171.19 g/mol (C₁₁H₉NO) and a reported purity of ≥95% from commercial sources . Its structure—comprising an aromatic nitrile and a terminal hydroxyl group separated by an alkyne spacer—positions it as a versatile intermediate in organic synthesis and a potential scaffold for medicinal chemistry campaigns. Unlike generic benzonitrile derivatives, the specific substitution pattern of this compound directly influences both its biological activity profile and its synthetic utility in cascade reactions [1].

Beyond the Benzonitrile Core: Why 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile Cannot Be Substituted with Common Analogs Without Loss of Potency or Reactivity


The practice of substituting a target compound with a 'close analog'—e.g., a different positional isomer or a simpler benzonitrile—is a common cost-saving measure in procurement and research. However, for 4-(4-hydroxybut-1-yn-1-yl)benzonitrile, such substitutions are demonstrably flawed. The para-substitution pattern (4-position) yields a distinctly different electronic and steric profile compared to the ortho-substituted isomer (2-position), which alters its reactivity in cascade cyclization reactions [1]. Furthermore, the specific alkyne spacer and terminal hydroxyl group are not inert; they are critical for the compound's reported high-affinity inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and its exceptional selectivity over cytochrome P450 isoforms [2]. Replacing this compound with a generic benzonitrile or a non-hydroxylated analog would forfeit these quantifiable advantages, potentially leading to failed syntheses or misleading biological results. The following evidence quantifies these differences, providing a clear rationale for procuring the specific para-isomer over any in-class alternative.

Quantitative Differentiation of 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile: Potency, Selectivity, and Isomer-Specific Reactivity Data


Nanomolar 11β-HSD1 Inhibition: A Potency Benchmark Against Lead Compounds in Metabolic Disease

This compound demonstrates potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 2.80 nM in a cellular assay [1]. This places it among the most potent inhibitors reported for this target. For context, a series of adamantyl ethanone derivatives—designed as potent 11β-HSD1 inhibitors for metabolic disease—reported IC50 values in the 50–70 nM range for their most active compounds [2]. Similarly, the well-characterized inhibitor AMG-221 has a reported IC50 of 10.1 nM [3]. The observed potency of 4-(4-hydroxybut-1-yn-1-yl)benzonitrile (2.80 nM) is therefore 18- to 25-fold higher than the adamantyl ethanone series and approximately 3.6-fold more potent than AMG-221, positioning it as a high-value scaffold for medicinal chemistry optimization.

Metabolic Disease Enzyme Inhibition Glucocorticoid Modulation

Exceptional CYP Selectivity Profile: Minimizing Off-Target Drug Interaction Liability

A critical liability for many drug-like small molecules is unintended inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions and altered pharmacokinetics. 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile exhibits a highly favorable selectivity profile against key CYP isoforms. It shows no meaningful inhibition of CYP1A2 (IC50 > 10,000 nM) and CYP3A4 (IC50 > 10,000 nM) [1]. This indicates a >3,500-fold selectivity window for 11β-HSD1 inhibition (IC50 = 2.80 nM) relative to these major metabolic enzymes. In contrast, many early-stage 11β-HSD1 inhibitors face significant CYP inhibition issues that require extensive medicinal chemistry to resolve [2].

Drug Metabolism Cytochrome P450 Safety Pharmacology

Positional Isomer Reactivity: 4-Substitution vs. 2-Substitution Dictates Synthetic Utility in Cascade Cyclizations

The position of the hydroxybutynyl group on the benzonitrile ring is not a trivial structural detail; it determines the compound's participation in specific cascade reactions. The 2-substituted isomer, 2-(4-hydroxybut-1-yn-1-yl)benzonitrile, has been extensively utilized in triflic acid-promoted syntheses of spiro[furan-2,1′-isoindolin]-3′-ones, producing complex spirocyclic products in moderate to good yields [1]. In stark contrast, a literature search for the 4-substituted isomer in analogous spirocyclization reactions yields no reported examples, suggesting that the para-substitution pattern does not support the same intramolecular cyclization pathway [2]. The ortho-isomer benefits from proximity of the nitrile group to the alkyne, enabling the intramolecular Prins/Ritter cascade, while the para-isomer lacks this geometric advantage. Therefore, for researchers intending to synthesize spirocyclic architectures, the ortho-isomer is essential, while the para-isomer is not a suitable substitute.

Organic Synthesis Cascade Reactions Spiro Compound Synthesis

Electronic Differentiation: para-Nitrile Confers Distinct Reactivity Compared to ortho-Nitrile Analogs

Beyond geometric constraints, the electronic influence of the nitrile group differs markedly between the para- and ortho-substituted isomers. In the 4-isomer, the nitrile is conjugated with the alkyne through the aromatic ring, leading to a distinct electronic 'push-pull' system that can stabilize certain reaction intermediates [1]. This electronic arrangement is known to influence the compound's behavior in metal-catalyzed coupling reactions and its interaction with biological targets. While the 2-isomer has been shown to undergo Blaise-reaction-initiated cascades to form aminonaphthopyranones, the 4-isomer's para-substitution pattern alters the electron density at the nitrile, which may facilitate different transformations, such as selective hydrogenation or nucleophilic addition at the nitrile carbon [2]. This difference, though subtle, is a key consideration for chemists designing synthetic routes where precise electronic control is required.

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Optimal Use Cases for 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile (CAS 679796-84-0) Based on Quantitative Differentiation Evidence


High-Potency 11β-HSD1 Inhibitor Development for Metabolic Disease Research

Given its exceptional IC50 of 2.80 nM against human 11β-HSD1, this compound is ideally suited as a starting point for lead optimization in programs targeting type 2 diabetes, obesity, and metabolic syndrome [1]. Its potency significantly exceeds that of many reported lead series (e.g., adamantyl ethanone derivatives with IC50 50-70 nM), offering a substantial head start in medicinal chemistry campaigns . The high selectivity against CYP1A2 and CYP3A4 (>3,500-fold window) further reduces the risk of metabolic liabilities, allowing researchers to focus on improving other properties such as solubility or oral bioavailability [1].

Selective Chemical Probe for Target Validation in Glucocorticoid Biology

The combination of nanomolar potency and clean CYP profile makes this compound a valuable chemical probe for studying the role of 11β-HSD1 in glucocorticoid metabolism [1]. Unlike less selective tool compounds, it can be used in cellular assays with confidence that observed effects are due to target engagement rather than off-target P450 interactions. This reduces the confounding variables in in vitro studies and strengthens the biological interpretation of results, thereby accelerating the target validation process [1].

Synthetic Intermediates Requiring para-Substituted Benzonitrile Building Blocks

For synthetic chemists who require a benzonitrile core with a terminal alkyne and a hydroxyl handle at the para-position, this compound is the appropriate choice [1]. While the ortho-isomer is preferred for spirocyclization reactions, the para-isomer's distinct electronic and steric profile makes it suitable for other transformations, such as Sonogashira couplings or click chemistry, where a linear geometry is advantageous . Researchers should avoid using the 2-isomer for para-specific applications, as the difference in reactivity can be profound .

Derivatization to Access Novel Heterocyclic Scaffolds via Alkyne Functionalization

The presence of a terminal alkyne in the 4-hydroxybut-1-yn-1-yl side chain offers a robust handle for diversification through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based reactions [1]. This enables the rapid generation of small libraries of triazole-containing analogs for structure-activity relationship (SAR) studies. The para-substitution pattern ensures that the nitrile group remains distal to the newly formed triazole, minimizing steric clashes and allowing for cleaner product profiles [1].

Quote Request

Request a Quote for 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.